molecular formula C22H19FN4O3 B2405793 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile CAS No. 903190-02-3

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2405793
M. Wt: 406.417
InChI Key: VSADDPUGTGFLAM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an oxazole ring, a nitrile group, a methoxyphenyl group, and a fluorobenzoyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by the introduction of the various functional groups.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrile group, for example, would introduce polarity into the molecule, which could affect its interactions with other substances.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, while the piperazine ring could participate in reactions with electrophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, while its melting and boiling points would depend on the strength of the intermolecular forces.


Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives including 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile have been synthesized and screened for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against different microorganisms, indicating potential applications in the field of antimicrobial drug development (Bektaş et al., 2007).

Radioligand Development for PET Imaging

Research has been conducted on similar arylpiperazinylthioalkyl derivatives for developing PET radioligands. These studies involve the synthesis and evaluation of compounds, including derivatives of 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile, for potential applications in positron emission tomography (PET) imaging, particularly in neuroimaging (Gao, Wang, & Zheng, 2012).

Structural Characterization and Biological Evaluation

The structural characterization of similar compounds has been carried out, including X-ray diffraction studies. These studies provide valuable insights into the molecular structures and potential biological activities of these compounds, such as their antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound.


Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of a piperazine ring, it could potentially be explored for use in medicinal chemistry.


properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-16-6-4-5-15(13-16)20-25-19(14-24)22(30-20)27-11-9-26(10-12-27)21(28)17-7-2-3-8-18(17)23/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSADDPUGTGFLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile

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